2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
“2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one . It is a part of a class of compounds that have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of this compound involves the introduction of substituents into positions 2, 4, and 7 of the ring . The diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was achieved by the introduction of substituents into these positions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings . This structure is present in relevant drugs and has been studied extensively in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 354–357°C (decomp.) (DMSO) (mp 352–356°C 27), and a Rf value of 0.14 (CHCl3–MeOH, 25:1) .Scientific Research Applications
Molecular Structure and Aromatic Delocalization
Research on similar compounds has provided insights into the molecular dimensions and aromatic delocalization within the pyrazole rings of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazines. These findings underscore the significance of the structural features that influence the chemical and physical properties of these molecules. The studies highlight the variability in the conformations adopted by the ethylsulfanyl substituents and the absence of hydrogen bonds in their crystal structures, though pi-stacking interactions link pairs of molecules in certain derivatives (Insuasty et al., 2008).
Synthetic Accessibility via Cyclocondensation
The synthetic accessibility of pyridyl-substituted 1,3,5-triazines has been demonstrated through a one-step cyclocondensation process. This method utilizes 4H-pyrido[1,3]oxazin-4-ones with amidines, showcasing a broad applicability and efficiency in synthesizing a variety of triazine compounds. This approach is notable for its potential in various fields of application, highlighting the versatility and utility of triazine derivatives in organic synthesis (Le Falher et al., 2014).
Novel Synthesis Techniques
A novel approach for synthesizing 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones has been described, involving a one-pot synthesis that highlights the potential for creating a library of pyridotriazines. These compounds are of interest as building blocks in medicinal chemistry, demonstrating the compound's relevance in drug discovery and development processes (Dagdag, 2022).
Fluorescent Organic Compounds
The synthesis of pyrido[1,2-b][1,2,4]triazines has been reported to yield compounds with considerable red light emission in the 650 nm range. This finding suggests applications in the development of new fluorescent materials for use in various scientific and technological fields (Darehkordi et al., 2018).
Biological Applications and BSA-Binding Studies
Research on sulfonated zinc-triazine complexes with a pyridyl triazine core has explored their water solubility and potential for biological applications. Binding studies with bovine serum albumin (BSA) have been conducted, indicating the potential for these complexes to facilitate serum distribution via albumins, suggesting applications in biochemistry and pharmacology (Abeydeera et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)10-20-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFOYVQSSBVZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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